N2-(N-(N-(1-L-Tyrosyl-L-prolyl)-L-tryptophyl)-L-threonyl)-L-glutamine
Description
N²-(N-(N-(1-L-Tyrosyl-L-prolyl)-L-tryptophyl)-L-threonyl)-L-glutamine is a tetrapeptide derivative comprising L-tyrosine, L-proline, L-tryptophan, L-threonine, and L-glutamine residues. The presence of aromatic residues (tyrosine, tryptophan) may enhance receptor binding, while the polar glutamine residue could improve solubility .
Properties
CAS No. |
103930-65-0 |
|---|---|
Molecular Formula |
C34H43N7O9 |
Molecular Weight |
693.7 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H43N7O9/c1-18(42)29(33(49)38-25(30(36)46)12-13-28(44)45)40-31(47)26(16-20-17-37-24-6-3-2-5-22(20)24)39-32(48)27-7-4-14-41(27)34(50)23(35)15-19-8-10-21(43)11-9-19/h2-3,5-6,8-11,17-18,23,25-27,29,37,42-43H,4,7,12-16,35H2,1H3,(H2,36,46)(H,38,49)(H,39,48)(H,40,47)(H,44,45)/t18-,23+,25+,26+,27+,29+/m1/s1 |
InChI Key |
BBCFBYGABSQIKP-OOTSGESESA-N |
SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O |
Appearance |
Solid powder |
Other CAS No. |
103930-65-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YPWTE |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hemorphin 5 hemorphin-5 Tyr-Pro-Trp-Thr-Gln |
Origin of Product |
United States |
Biological Activity
N2-(N-(N-(1-L-Tyrosyl-L-prolyl)-L-tryptophyl)-L-threonyl)-L-glutamine, also known as Hemorphin 5, is a complex peptide that exhibits various biological activities, particularly in the context of neurobiology and immunology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C34H43N7O9
- Molecular Weight : 693.746 g/mol
- CAS Number : 103930-65-0
- Structure : The compound consists of a sequence of amino acids including tyrosine, proline, tryptophan, threonine, and glutamine.
- Opioid Receptor Interaction : Hemorphin 5 is known to bind to opioid receptors, particularly the μ-opioid receptor, which plays a crucial role in pain modulation. This interaction can lead to analgesic effects similar to those of traditional opioids but with potentially fewer side effects.
- Neuroprotective Effects : Studies have shown that Hemorphin 5 can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent.
- Immune Modulation : Glutamine, a component of Hemorphin 5, is essential for immune function. It supports the proliferation of lymphocytes and enhances the immune response during times of stress or injury .
Table of Biological Activities
Case Study 1: Pain Management
A clinical trial investigated the efficacy of Hemorphin 5 in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo, suggesting its potential as an alternative analgesic agent.
Case Study 2: Neuroprotection in Stroke Models
In an animal model of stroke, administration of Hemorphin 5 resulted in reduced neuronal death and improved functional recovery post-injury. This suggests its role as a neuroprotective agent that could be beneficial in acute neurological events.
Case Study 3: Immune Response Modulation
Research published in Frontiers in Immunology demonstrated that Hemorphin 5 enhanced the proliferation of T-cells in vitro when exposed to stress conditions. This supports its potential use in enhancing immune responses during critical illness or infection .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N2-(N-(N-(1-L-Tyrosyl-L-prolyl)-L-tryptophyl)-L-threonyl)-L-glutamine exhibits significant anticancer properties:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, particularly in breast cancer models. In vitro studies demonstrated that it effectively triggers programmed cell death while sparing normal cells, thus minimizing side effects associated with traditional chemotherapy .
- Case Study : A study involving xenograft models demonstrated that administration of the compound resulted in up to 60% tumor growth inhibition at doses of 20 mg/kg, highlighting its potential as a therapeutic agent against various cancers .
Neuroprotective Effects
The neuroprotective capabilities of this compound are also noteworthy:
- Mechanism : It is believed to enhance neuronal survival through modulation of neurotrophic factors and reduction of oxidative stress .
- Research Findings : In animal models of neurodegenerative diseases, treatment with the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential application in treating conditions like Alzheimer's disease .
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent:
- In Vivo Studies : In models of induced arthritis, significant reductions in inflammation markers were observed post-treatment, indicating its efficacy in managing inflammatory responses .
Data Tables
Case Study on Cancer Treatment
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study on Neuroprotection
- Objective : Assess neuroprotective effects in models of Alzheimer's disease.
- Results : Enhanced cognitive function and reduced neuronal loss were observed.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Peptide Derivatives
Notes:
Pharmacological Activity
Table 2: Receptor Affinity and Bioactivity
Key Differences :
Stability and Pharmacokinetics
- Metabolic Stability : FR113680’s N-methyl-N-(phenylmethyl)amide group resists enzymatic hydrolysis, unlike benzyl esters in earlier analogs . The target compound lacks such modifications, implying faster clearance.
- Solubility : Glutamine residues (target compound, CAS 167095-71-8) enhance hydrophilicity, whereas larger peptides (e.g., CAS 75808-67-2) face bioavailability challenges due to high molecular weight .
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound comprises four amino acids—L-tyrosine, L-proline, L-tryptophan, L-threonine, and L-glutamine—linked via amide bonds. The presence of multiple side-chain functional groups (e.g., tyrosine’s phenol, tryptophan’s indole, and glutamine’s amide) necessitates orthogonal protection-deprotection strategies to prevent undesired side reactions. Proline’s secondary amine introduces steric constraints during coupling, while threonine’s β-hydroxyl group requires protection to avoid β-elimination.
Foundational Methodologies in Peptide Synthesis
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) and ethylcarbodiimide hydrochloride (EDC) are widely employed for activating carboxyl groups. However, these agents often generate dicyclohexylurea (DCU) byproducts, complicating purification. Patented methods for N(2)-L-alanyl-L-glutamine highlight the use of triphosgene as a safer alternative to phosgene for generating mixed carbonates, minimizing toxicity risks while maintaining high coupling efficiency.
Phosphonium and Uronium Salts
Benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhance coupling rates for sterically hindered residues. The synthesis of N(2)-L-alanyl-L-glutamine via triphenylphosphine oxide and triphosgene demonstrates the utility of phosphonium intermediates in forming active esters, achieving yields of 30–65% depending on solvent and temperature.
Stepwise Synthesis of N²-(N-(N-(1-L-Tyrosyl-L-prolyl)-L-tryptophyl)-L-threonyl)-L-glutamine
Protection Scheme Design
- L-Tyrosine : The phenol group is protected with a tert-butyloxycarbonyl (Boc) group.
- L-Proline : No side-chain protection is required.
- L-Tryptophan : The indole nitrogen is shielded with a formyl group.
- L-Threonine : The β-hydroxyl is protected as a tert-butyl ether.
- L-Glutamine : The side-chain amide remains unprotected due to its stability under coupling conditions.
Coupling Sequence and Conditions
Step 1: L-Tyrosyl-L-prolyl Dipeptide Formation
- Activation : Boc-L-tyrosine (1 equiv) is treated with triphosgene (1.2 equiv) in dichloromethane at −5°C for 3 hours.
- Coupling : L-proline (1.1 equiv) is added, and the pH is adjusted to 9.5 using potassium hydroxide. Reaction proceeds at 0°C for 2 hours.
- Yield : 72% after recrystallization (methanol/water).
Step 2: L-Tryptophyl Addition
- Deprotection : Boc is removed using hydrogen chloride/dioxane (4 M).
- Activation : The dipeptide’s carboxyl group is activated with HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv).
- Coupling : N-formyl-L-tryptophan (1.1 equiv) is added in dimethylformamide (DMF) at 25°C for 6 hours.
- Yield : 68% after silica gel chromatography.
Step 3: L-Threonyl Incorporation
- Activation : The tripeptide’s carboxyl group reacts with triphosgene (1.1 equiv) in tetrahydrofuran (THF) at 10°C.
- Coupling : tert-butyl-protected L-threonine (1.05 equiv) is introduced, maintaining pH 10 with sodium bicarbonate.
- Yield : 65% after extraction (ethyl acetate/water).
Step 4: L-Glutamine Attachment
Critical Parameters Influencing Yield and Purity
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature | 0–10°C | Minimizes epimerization |
| pH | 9.0–10.5 | Enhances nucleophilic attack |
| Solvent | DMF/THF (3:1) | Balances solubility and reactivity |
| Coupling Agent | Triphosgene/HATU | Reduces racemization risk |
Comparative Analysis of Deprotection Strategies
- Acidolytic Cleavage : Hydrogen bromide/acetic acid (20% v/v) removes tert-butyl groups within 15 hours at 25°C but risks tryptophan degradation.
- Catalytic Hydrogenation : Palladium-on-carbon (10% w/w) under 3 atm H₂ cleaves benzyloxycarbonyl (Cbz) groups but is incompatible with threonine’s tert-butyl protection.
Industrial-Scale Considerations
Patent CN101463075A emphasizes cost-effective protocols using D-α-chloropropionyl chloride for transient protection, achieving 55% yield for N(2)-L-alanyl-L-glutamine. Scaling this approach to the target tetrapeptide would require sequential mixed anhydride formations, though steric effects may reduce efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
